Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate hydrochloride Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13706029
InChI: InChI=1S/C12H14FNO2.ClH/c1-16-12(15)9-5-4-8(13)7-10(9)11-3-2-6-14-11;/h4-5,7,11,14H,2-3,6H2,1H3;1H/t11-;/m1./s1
SMILES: COC(=O)C1=C(C=C(C=C1)F)C2CCCN2.Cl
Molecular Formula: C12H15ClFNO2
Molecular Weight: 259.70 g/mol

Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate hydrochloride

CAS No.:

Cat. No.: VC13706029

Molecular Formula: C12H15ClFNO2

Molecular Weight: 259.70 g/mol

* For research use only. Not for human or veterinary use.

Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate hydrochloride -

Specification

Molecular Formula C12H15ClFNO2
Molecular Weight 259.70 g/mol
IUPAC Name methyl 4-fluoro-2-[(2R)-pyrrolidin-2-yl]benzoate;hydrochloride
Standard InChI InChI=1S/C12H14FNO2.ClH/c1-16-12(15)9-5-4-8(13)7-10(9)11-3-2-6-14-11;/h4-5,7,11,14H,2-3,6H2,1H3;1H/t11-;/m1./s1
Standard InChI Key QFYRJXJAORPWAY-RFVHGSKJSA-N
Isomeric SMILES COC(=O)C1=C(C=C(C=C1)F)[C@H]2CCCN2.Cl
SMILES COC(=O)C1=C(C=C(C=C1)F)C2CCCN2.Cl
Canonical SMILES COC(=O)C1=C(C=C(C=C1)F)C2CCCN2.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate hydrochloride has the molecular formula C₁₂H₁₅ClFNO₂ and a molecular weight of 259.70 g/mol . The (R)-configuration at the pyrrolidine ring’s second carbon dictates its chiral properties, which are crucial for interactions with biological targets. The compound’s IUPAC name is methyl 4-fluoro-2-[(2R)-pyrrolidin-2-yl]benzoate hydrochloride, and its isomeric SMILES string is COC(=O)C1=C(C=C(C=C1)F)[C@H]2CCCN2.Cl.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₅ClFNO₂
Molecular Weight259.70 g/mol
CAS Number1391580-47-4
XLogP32.1 (predicted)
Hydrogen Bond Donors2 (NH⁺, HCl)

The fluorine atom’s electronegativity and the pyrrolidine ring’s basicity contribute to the compound’s polarity, enabling solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of this compound typically begins with methyl 4-fluoro-2-bromobenzoate, which undergoes a palladium-catalyzed coupling with (R)-pyrrolidine-2-boronic acid. A recent transition metal-free protocol reported in Green Chemistry utilizes a donor-acceptor complex under UV light (395 nm) to achieve C–N bond formation, yielding the product in 78% isolated yield . Key steps include:

  • Borylation: Conversion of the bromo intermediate to a boronic ester.

  • Suzuki-Miyaura Coupling: Cross-coupling with (R)-pyrrolidine-2-boronic acid.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueSource
CatalystNone (photochemical)
Light Source395 nm LED
SolventAcetonitrile
TemperatureRoom temperature
Reaction Time48 hours

This method avoids transition metals, reducing purification challenges and aligning with green chemistry principles .

Structural Elucidation and Analytical Data

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (500 MHz, CDCl₃): Signals at δ 3.62–3.55 ppm (pyrrolidine CH₂), 7.05 ppm (aromatic H), and 5.85 ppm (NH⁺) confirm the structure .

  • ¹³C NMR: Peaks at δ 166.88 ppm (ester carbonyl) and 144.63 ppm (fluoro-substituted aromatic carbon) validate functional groups .

Mass Spectrometry (MS):

  • HRMS (ESI): [M−H]⁻ at m/z 259.1346 matches the theoretical mass.

ParameterValueSource
Storage Temperature2–8°C
Stability6 months at −20°C
PPE RequirementsGloves, lab coat, eye protection

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for:

  • PROTACs: Degraders targeting aberrant proteins in cancer.

  • CNS Agents: PET tracers for dopamine receptor imaging .

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